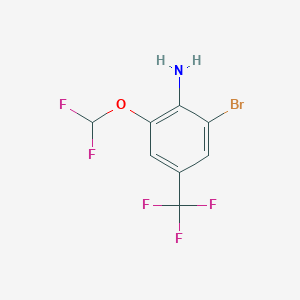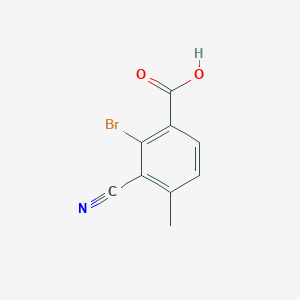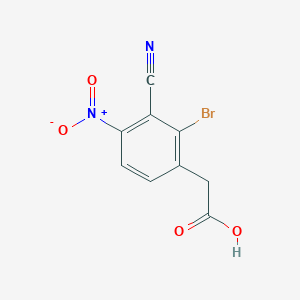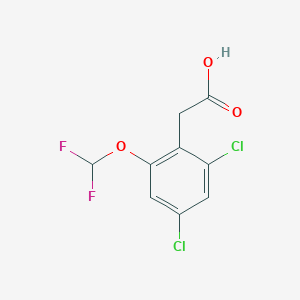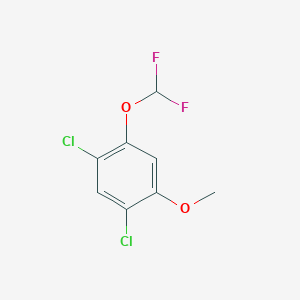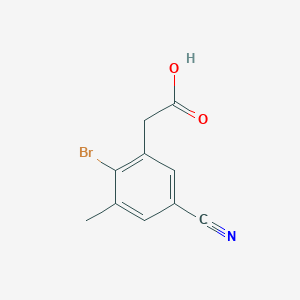
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid
Descripción general
Descripción
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid, also known as 2-BCMPA, is a brominated phenylacetic acid derivative that has been widely studied for its potential applications in scientific research. 2-BCMPA is a synthetic compound that can be synthesized using bromination of 3-methylphenylacetic acid. This compound has been researched for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid is not fully understood. It is believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed that 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid may interact with DNA, resulting in changes in its structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid have not been fully studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its high purity, its low cost, and its ability to be synthesized in a relatively short amount of time. The disadvantages of using 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid in laboratory experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
For research on 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid include further studies on its biochemical and physiological effects, its potential applications in drug development, and its potential applications in other areas of scientific research. Additionally, further research should be conducted to better understand its mechanism of action and to further develop methods for its synthesis. Finally, further research should be conducted to explore the potential toxicity of 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid and to develop methods to reduce its toxicity.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of bromination on the structure and function of proteins. It has also been used to study the effects of bromination on enzyme-catalyzed reactions, and to study the effects of bromination on the structure and function of DNA. In addition, 2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid has been studied for its potential applications in drug development, as it has been shown to have potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-(2-bromo-5-cyano-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-7(5-12)3-8(10(6)11)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEGSHLRHRPRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-cyano-3-methylphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





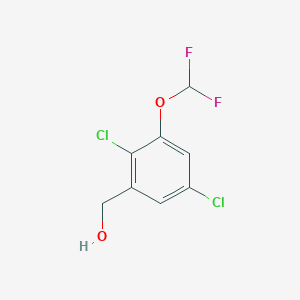



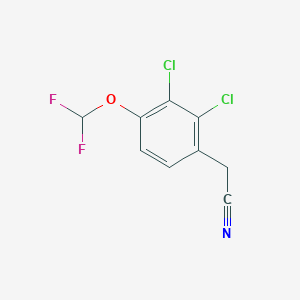
![2-[2-Bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410836.png)
